molecular formula C9H6BrNO2 B6254706 2-(5-bromo-2-cyanophenyl)acetic acid CAS No. 55086-18-5

2-(5-bromo-2-cyanophenyl)acetic acid

Cat. No.: B6254706
CAS No.: 55086-18-5
M. Wt: 240.1
InChI Key:
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Description

2-(5-bromo-2-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H6BrNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a cyano group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-cyanophenyl)acetic acid typically involves the bromination of 2-cyanophenylacetic acid. One common method is to start with 2-cyanophenylacetic acid and subject it to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-cyanophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted phenylacetic acid derivatives.

    Reduction: Amino derivatives of phenylacetic acid.

    Oxidation: Carboxylic acid derivatives

Scientific Research Applications

2-(5-bromo-2-cyanophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-cyanophenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups (bromine, cyano, and carboxylic acid). These interactions can lead to inhibition or activation of specific pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-cyanophenyl)acetic acid
  • 2-(5-fluoro-2-cyanophenyl)acetic acid
  • 2-(5-iodo-2-cyanophenyl)acetic acid

Comparison

Compared to its analogs, 2-(5-bromo-2-cyanophenyl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior .

Properties

CAS No.

55086-18-5

Molecular Formula

C9H6BrNO2

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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